molecular formula C11H16O3 B1433090 Ethyl 6-oxospiro[2.5]octane-1-carboxylate CAS No. 1447942-87-1

Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Cat. No. B1433090
M. Wt: 196.24 g/mol
InChI Key: HJCMVQHGSABCNW-UHFFFAOYSA-N
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Description

Ethyl 6-oxospiro[2.5]octane-1-carboxylate, commonly known as 6-OSPC, is an organic compound with a spirocyclic structure containing an oxo group and an ester group. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. 6-OSPC is used as a reagent in organic syntheses, as a substrate for enzymes, and as a potential therapeutic agent. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Process : Ethyl 1-oxaspiro[2,5]octane-2-carboxylate is synthesized with diethyl sodiomalonate, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound undergoes partial de-ethoxycarbonylation to form ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate (Kuroyan et al., 1991).

  • Structure and Properties : The structure of various derivatives, like ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, is analyzed using NMR and mass spectrometry. These derivatives play a crucial role in further synthetic reactions (Kuroyan et al., 1991).

Applications in Organic Chemistry

  • Cyclization Reactions : Ethyl derivatives are used in cyclization reactions to form complex molecules like 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid. These reactions are critical for synthesizing diverse organic compounds (Wilamowski et al., 1995).

  • Stereochemistry Analysis : Investigations into the stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes, which include derivatives of ethyl 6-oxospiro[2.5]octane-1-carboxylate, have been conducted. This analysis aids in understanding the spatial arrangement of atoms in these compounds (Satyamurthy et al., 1984).

Advanced Material Synthesis

  • Supramolecular Aggregation : Studies on the crystal structures of related compounds, like 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, contribute to the understanding of supramolecular structures. This knowledge is pivotal for designing materials with specific properties (Foces-Foces et al., 2005).

properties

IUPAC Name

ethyl 6-oxospiro[2.5]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMVQHGSABCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxospiro[2.5]octane-1-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl (1S)-6-oxospiro[2.5]octane-1-carboxylate (1.9 g, 7.91 mmol) in acetone (20 mL) and water (5 mL) was added PPTS (0.1 g, 0.398 mmol). The reaction mixture was heated at 60° C. for 5 h, and then stirred at rt for 45 h. The reaction mixture was diluted with EtOAc, washed with water, brine, dried (MgSO4) and concentrated to afford ethyl 6-oxospiro[2.5]octane-1-carboxylate as an oil (1.32 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.13-4.21 (2H, m), 2.35-2.51 (3H, m), 2.19-2.30 (1H, m), 2.00-2.09 (3H, m), 1.86 (1H, ddd, J=13.68, 8.16, 5.27 Hz), 1.64-1.77 (2H, m), 1.23-1.35 (3H, m), 1.08 (1H, dd, J=8.16, 4.64 Hz).
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 2
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 3
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Reactant of Route 6
Ethyl 6-oxospiro[2.5]octane-1-carboxylate

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